molecular formula C15H23ClN2O B14119888 N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride CAS No. 77966-90-6

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

Cat. No.: B14119888
CAS No.: 77966-90-6
M. Wt: 282.81 g/mol
InChI Key: VBHDRHQPSDOHPO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with piperidine under suitable conditions to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetic acid, while reduction may produce N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential use as a local anesthetic and antiarrhythmic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride involves its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound prevents the influx of sodium ions, thereby inhibiting the propagation of nerve impulses. This action results in the reduction of pain sensation and the stabilization of cardiac rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively block sodium channels makes it a valuable compound in the development of new anesthetics and antiarrhythmic agents .

Properties

CAS No.

77966-90-6

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-12-7-6-8-13(2)15(12)16-14(18)11-17-9-4-3-5-10-17;/h6-8H,3-5,9-11H2,1-2H3,(H,16,18);1H

InChI Key

VBHDRHQPSDOHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCC2.Cl

Origin of Product

United States

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